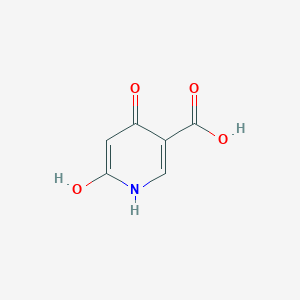

4,6-Dihydroxynicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-6-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO4/c8-4-1-5(9)7-2-3(4)6(10)11/h1-2H,(H,10,11)(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJLHSJRQOWSNMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CNC1=O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20203117 | |

| Record name | Nicotinic acid, 4,6-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20203117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5466-62-6 | |

| Record name | Nicotinic acid, 4,6-dihydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005466626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,6-Dihydroxynicotinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26363 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-Dihydroxynicotinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25748 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nicotinic acid, 4,6-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20203117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,6-Dihydroxynicotinic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dihydroxynicotinic acid, a derivative of nicotinic acid (Vitamin B3), is a heterocyclic organic compound of interest in medicinal chemistry and drug development. Its structure, featuring a pyridine ring substituted with two hydroxyl groups and a carboxylic acid, allows for a rich and complex chemical behavior, including the existence of multiple tautomeric forms. This guide provides a comprehensive overview of the chemical properties, structure, and relevant biological context of this compound, presenting key data in a structured format for easy reference and comparison.

Chemical Properties

This compound is a white to off-white crystalline solid.[1] It is soluble in water and polar organic solvents, a property attributed to the hydrophilic nature of its hydroxyl and carboxylic acid groups.[1] The presence of these functional groups also allows for extensive hydrogen bonding, which influences its physical and chemical properties.[1]

Physicochemical Data

Quantitative data for this compound is not extensively reported in the literature. The following table summarizes available experimental data for the closely related compound 6-hydroxynicotinic acid, along with predicted values for this compound where available.

| Property | Value | Source |

| IUPAC Name | 4,6-dihydroxypyridine-3-carboxylic acid | |

| CAS Number | 5466-62-6 | [1][2] |

| Chemical Formula | C₆H₅NO₄ | |

| Molecular Weight | 155.11 g/mol | |

| Melting Point | >300 °C (decomposes) for 6-hydroxynicotinic acid | [3] |

| Boiling Point | Not available | |

| pKa (predicted) | pKa1 ≈ 2-3 (carboxylic acid), pKa2 ≈ 7-8 (pyridinol) | [4][5] |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility | Soluble in water and polar organic solvents | [1] |

Chemical Structure and Tautomerism

A key feature of this compound is its ability to exist in several tautomeric forms. The tautomerism arises from the migration of protons between the oxygen atoms of the hydroxyl groups and the nitrogen atom of the pyridine ring. The principal tautomers are the dihydroxy form and various pyridone (or oxo) forms.

In the solid state, hydroxypyridines, including related nicotinic acid derivatives, predominantly exist in their pyridone/oxo tautomeric forms, as confirmed by X-ray crystallography and FT-IR spectroscopy.[6] This preference is due to the greater stability afforded by the amide-like resonance in the pyridone ring. In solution, the equilibrium between tautomers can be influenced by solvent polarity and pH.

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~12-14 | broad s | Carboxylic acid proton (-COOH) |

| ~11-12 | broad s | N-H proton (pyridone tautomer) |

| ~7.5-8.0 | s | H-2 (proton at position 2) |

| ~5.5-6.0 | s | H-5 (proton at position 5) |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~170-175 | Carboxylic acid carbon (-COOH) |

| ~160-165 | C-4 and C-6 (carbons attached to oxygen) |

| ~140-145 | C-2 |

| ~110-115 | C-3 |

| ~95-100 | C-5 |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Assignment |

| 3300-2500 (broad) | O-H stretch (carboxylic acid dimer) |

| ~3100 | N-H stretch (pyridone tautomer) |

| ~1700-1650 | C=O stretch (carboxylic acid and pyridone) |

| ~1600-1450 | C=C and C=N stretching (aromatic ring) |

| ~1200 | C-O stretch |

UV-Vis Spectroscopy (Predicted)

| λmax (nm) | Transition |

| ~220-240 and ~280-320 | π → π* transitions |

The UV-Vis spectrum is expected to show multiple absorption bands characteristic of the substituted pyridine ring system. The exact positions of the maxima will be sensitive to the solvent and the predominant tautomeric form in solution.[7]

Experimental Protocols

Synthesis of 6-Hydroxynicotinic Acid (as a reference method)

A common route to hydroxynicotinic acids involves the hydrolysis of a corresponding halogenated precursor or through multi-step synthesis from simpler starting materials. A detailed, reliable procedure for the synthesis of the related 6-hydroxynicotinic acid is provided by Organic Syntheses. This procedure involves the reaction of methyl coumalate with ammonium hydroxide followed by hydrolysis with sodium hydroxide and subsequent acidification.

Detailed Method for 6-Hydroxynicotinic Acid Synthesis:

-

Ammonolysis of Methyl Coumalate: In a beaker equipped with a thermometer and magnetic stirrer, 117 mL of 14% ammonium hydroxide is cooled. 45 g (0.29 mole) of methyl coumalate is added portion-wise over 10 minutes, maintaining the temperature below 20°C. The mixture is stirred for an additional 45 minutes at approximately 20°C.[8]

-

Hydrolysis: A solution of 600 mL of approximately 17% aqueous sodium hydroxide is heated to near boiling in a separate beaker. The ammoniacal solution from the previous step is added to the hot sodium hydroxide solution, and the mixture is boiled vigorously for 5 minutes.[8]

-

Precipitation: The reaction mixture is cooled in an ice bath to room temperature. While keeping the temperature below 30°C, concentrated hydrochloric acid is added with stirring until the solution is strongly acidic.[8]

-

Isolation: The resulting heavy, yellow, microcrystalline solid is stirred and cooled for about an hour, then collected by filtration on a Büchner funnel. The solid is washed twice with water and dried at 80°C to yield 6-hydroxynicotinic acid.[8]

Analytical Methods: High-Performance Liquid Chromatography (HPLC)

Analysis of nicotinic acid and its derivatives is commonly performed using reversed-phase HPLC with UV detection.

General HPLC Method for Nicotinic Acid and Related Compounds:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 10 mM phosphate buffer, pH ~4) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at a wavelength corresponding to an absorption maximum of the analyte (e.g., ~260 nm).

-

Injection Volume: 10-20 µL.

This method can be optimized for the specific analysis of this compound by adjusting the mobile phase composition and pH to achieve optimal retention and peak shape.

Biological Activity and Signaling Pathways

While specific biological activities of this compound are not extensively documented, its close structural analog, 6-hydroxynicotinic acid, is a known intermediate in the bacterial degradation of nicotinic acid.[2][9][10][11][12][13][14][15] This metabolic pathway provides a relevant biological context for understanding the potential roles of dihydroxynicotinic acids.

In several aerobic bacteria, such as Pseudomonas species, nicotinic acid is catabolized to fumaric acid, which can then enter central carbon metabolism.[2][12] A key enzyme in this pathway is 6-hydroxynicotinate 3-monooxygenase (NicC) , a flavin-dependent monooxygenase that catalyzes the decarboxylative hydroxylation of 6-hydroxynicotinic acid to 2,5-dihydroxypyridine.[1][9][10][11][14]

The enzymatic conversion of 6-hydroxynicotinic acid is a critical step that commits the molecule to further degradation. The study of this pathway and the enzymes involved is relevant for understanding the bioremediation of N-heterocyclic aromatic compounds and for the potential discovery of novel enzymatic activities for biocatalysis.

Conclusion

This compound is a molecule with interesting structural features and potential for further investigation in medicinal and materials chemistry. While a comprehensive experimental dataset for this specific compound is not yet available, this guide provides a solid foundation based on the known properties of closely related analogs and theoretical predictions. The established role of 6-hydroxynicotinic acid in bacterial metabolism highlights a potential area for future research into the biological activities of dihydroxynicotinic acid derivatives. Further experimental work is needed to fully characterize the physicochemical and spectroscopic properties of this compound and to explore its potential applications.

References

- 1. CAS 5466-62-6: this compound | CymitQuimica [cymitquimica.com]

- 2. Nicotinic Acid Catabolism Modulates Bacterial Mycophagy in Burkholderia gladioli Strain NGJ1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 6-Hydroxynicotinic acid | C6H5NO3 | CID 72924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prediction of pKa values using the PM6 semiempirical method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Buy 4-Hydroxynicotinic acid | 609-70-1 [smolecule.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Physiology of a Hybrid Pathway for Nicotine Catabolism in Bacteria [frontiersin.org]

- 11. Physiology of a Hybrid Pathway for Nicotine Catabolism in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound | 5466-62-6 [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. Structural and Biochemical Characterization of 6-Hydroxynicotinic Acid 3-Monooxygenase, A Novel Decarboxylative Hydroxylase Involved in Aerobic Nicotinate Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 4,6-Dihydroxynicotinic acid from simple precursors

Affiliation: Google Research

Abstract

This technical guide provides an in-depth overview of the synthesis of 4,6-dihydroxynicotinic acid, a valuable heterocyclic compound, from simple and readily available precursors. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It outlines two primary, efficient, and scalable synthetic routes commencing from citric acid, a ubiquitous and inexpensive starting material. Detailed experimental protocols, quantitative data analysis, and a proposed reaction mechanism are presented. The synthesis methods detailed herein are the hydrothermal reaction of citric acid with urea and the high-pressure ammonolysis of citric acid. This guide aims to be a comprehensive resource, providing the necessary information for the successful laboratory-scale synthesis of this compound.

Introduction

This compound, also widely known as citrazinic acid, is a pyridine derivative with the chemical formula C₆H₅NO₄.[1] It is a yellow crystalline powder with a melting point above 300 °C.[1] The molecule exists in tautomeric forms, predominantly as the 6-hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid isomer. Due to its functional groups—a carboxylic acid and two hydroxyl groups on a pyridine ring—this compound serves as a versatile building block in organic synthesis. Its applications are found in the preparation of various pharmaceuticals, as a component in photographic developers, and as a fluorescent marker in the burgeoning field of carbon nanodots.[1]

The synthesis of this compound from simple, inexpensive, and readily available precursors is of significant interest for both academic research and industrial applications. This guide focuses on synthetic routes starting from citric acid, a common and bio-renewable feedstock.

Synthetic Pathways

Two principal methods for the synthesis of this compound from citric acid are detailed below. The choice of method may depend on the available equipment, desired scale, and safety considerations.

Hydrothermal Synthesis from Citric Acid and Urea

This method involves the reaction of citric acid and urea in an aqueous solution under hydrothermal conditions. It is a relatively straightforward and high-yielding procedure.

High-Pressure Ammonolysis of Citric Acid

This route utilizes the direct reaction of citric acid with a molar excess of concentrated aqueous ammonia in a sealed vessel at elevated temperatures and pressures.

Experimental Protocols

Method 1: Hydrothermal Synthesis from Citric Acid and Urea

Materials:

-

Citric acid (anhydrous or monohydrate)

-

Urea

-

Deionized water

-

Sulfuric acid (concentrated)

-

Reaction kettle (autoclave)

-

Ultrasonic bath

-

Magnetic stirrer with hotplate

-

Centrifuge

-

Drying oven

Procedure: [2]

-

Solution Preparation: In a beaker, dissolve citric acid (e.g., 1.22 g, 5.8 mmol) and urea (e.g., 1.39 g, 23.1 mmol) in deionized water (60-80 mL).

-

Ultrasonication: Place the beaker in an ultrasonic bath for 5-10 minutes to ensure complete dissolution and uniform mixing of the reactants.

-

Hydrothermal Reaction: Transfer the solution to a 100 mL reaction kettle. Seal the vessel and place it in an oven preheated to a temperature between 160-200 °C. Maintain the reaction at this temperature for 2-6 hours.

-

Cooling: After the reaction is complete, allow the reaction kettle to cool to room temperature. The resulting solution will be dark green.

-

Precipitation: Transfer the solution to a beaker and place it on a magnetic stirrer. While stirring, carefully add concentrated sulfuric acid dropwise until the pH of the solution reaches 2-3. A voluminous yellow precipitate of this compound will form.

-

Isolation: Isolate the product by centrifugation at 6000-12000 rpm for 5-10 minutes. Decant the supernatant.

-

Washing: Wash the precipitate by resuspending it in deionized water and centrifuging again. Repeat this washing step multiple times to remove any residual acid and unreacted starting materials.

-

Drying: Dry the purified yellow precipitate in an oven at a suitable temperature (e.g., 80-100 °C) to a constant weight.

Method 2: High-Pressure Ammonolysis of Citric Acid

Materials:

-

Citric acid

-

Concentrated aqueous ammonia (20-75% by weight)

-

Hydrochloric acid or Sulfuric acid (for acidification)

-

Pressure vessel (autoclave), preferably glass-lined and equipped with agitation, heating, and cooling capabilities.

-

Filtration apparatus

-

Drying oven

Procedure:

-

Charging the Reactor: Charge the pressure vessel with citric acid and concentrated aqueous ammonia. A molar excess of ammonia (5 to 35 moles of ammonia per mole of citric acid) is recommended.

-

Reaction: Seal the vessel and heat the mixture to a temperature between 125 °C and 175 °C with agitation. The reaction is carried out under autogenous pressure. Maintain these conditions for a sufficient time to ensure complete reaction.

-

Cooling: After the reaction period, cool the vessel to room temperature.

-

Precipitation: Carefully transfer the resulting solution to a beaker. Under stirring, acidify the solution with a strong acid such as hydrochloric or sulfuric acid to precipitate the this compound.

-

Isolation and Purification: Collect the precipitated solid by filtration. Wash the filter cake with cold water to remove impurities.

-

Drying: Dry the product in a drying oven to obtain the final product.

Quantitative Data

The following table summarizes the quantitative data associated with the described synthetic methods.

| Parameter | Method 1: Hydrothermal Synthesis | Method 2: High-Pressure Ammonolysis |

| Starting Materials | Citric Acid, Urea | Citric Acid, Aqueous Ammonia |

| Typical Yield | 70-85% | Moderate (not specified in detail) |

| Purity | >96% | High (after purification) |

| Reaction Temperature | 160-200 °C | 125-175 °C |

| Reaction Time | 2-6 hours | Not specified in detail |

| Pressure | Autogenous | Autogenous |

Characterization of this compound

The synthesized this compound can be characterized by various analytical techniques to confirm its identity and purity.

| Property | Value |

| Appearance | Yellow crystalline powder[1] |

| Melting Point | >300 °C (decomposes)[1] |

| ¹H NMR (DMSO-d₆, δ, ppm) | ~12.1 (br s, 3H, -COOH, -OH, -NH), 6.2 (s, 2H, aromatic H)[3] |

| ¹³C NMR (DMSO-d₆, δ, ppm) | Signals consistent with the proposed structure[3] |

| Infrared (IR, cm⁻¹) | 3116 (N-H), 2904 (C-H), 1695 (C=O), 1605 (C=N), 1530 & 1410 (-COOH), 1310 (C-O), 1250 (C-N)[2] |

Reaction Mechanism and Visualization

The formation of this compound from citric acid and a nitrogen source like urea or ammonia is proposed to proceed through the formation of a citramide intermediate, followed by intramolecular cyclization and subsequent dehydration to form the aromatic pyridine ring.

Synthetic Pathways Overview

Caption: Overview of synthetic routes to this compound.

Experimental Workflow for Hydrothermal Synthesis

Caption: Experimental workflow for the hydrothermal synthesis method.

Proposed Reaction Mechanism

Caption: Proposed mechanism for the formation of this compound.

Safety Considerations

-

Hydrothermal Synthesis: The use of a reaction kettle (autoclave) involves high temperatures and pressures. Ensure the equipment is properly rated and maintained. Follow all safety protocols for operating high-pressure equipment.

-

High-Pressure Ammonolysis: This method involves high pressures and a corrosive reagent (ammonia). The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.

-

Acid Handling: Concentrated sulfuric and hydrochloric acids are highly corrosive. Handle with extreme care in a fume hood and wear appropriate PPE.

Conclusion

This technical guide has detailed two effective methods for the synthesis of this compound from the simple precursor, citric acid. The hydrothermal method using urea offers high yields and purity with a straightforward procedure. The high-pressure ammonolysis route provides an alternative pathway. The provided experimental protocols, quantitative data, and characterization information should enable researchers to successfully synthesize and identify this valuable compound. The proposed reaction mechanism offers insight into the chemical transformation, providing a basis for further optimization and study.

References

Navigating the Solubility Landscape of 4,6-Dihydroxynicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the solubility of a compound is a cornerstone of chemical and pharmaceutical research. It is a critical parameter that influences bioavailability, formulation, and the design of synthetic routes. 4,6-Dihydroxynicotinic acid, a derivative of nicotinic acid (Vitamin B3), is a molecule of interest in medicinal chemistry and drug discovery. However, a comprehensive understanding of its behavior in various organic solvents is essential for its effective utilization.

Solubility Data: A Reference Point with Nicotinic Acid

Due to the limited availability of specific quantitative solubility data for this compound, the following table summarizes the mole fraction equilibrium solubility of the parent compound, nicotinic acid, in a range of organic solvents at various temperatures. This data, determined using the gravimetric method, serves as a valuable reference point for researchers working with this compound, allowing for informed solvent selection and experimental design.[1] The general trend for nicotinic acid solubility is: dimethyl sulfoxide (DMSO) > ethanol > water > acetone > diethyl ether > acetonitrile.[1][2]

| Solvent | Temperature (K) | Mole Fraction Solubility (x) |

| Dimethyl Sulfoxide (DMSO) | 283.15 | 0.0453 |

| 298.15 | 0.0753 | |

| 313.15 | 0.117 | |

| 328.15 | 0.174 | |

| Ethanol | 283.15 | 0.00448 |

| 298.15 | 0.00698 | |

| 313.15 | 0.0105 | |

| 328.15 | 0.0154 | |

| Acetone | 283.15 | 0.000755 |

| 298.15 | 0.00124 | |

| 313.15 | 0.00199 | |

| 328.15 | 0.00310 | |

| Diethyl Ether | 283.15 | 0.000089 |

| 298.15 | 0.000161 | |

| 313.15 | 0.000282 | |

| 328.15 | 0.000481 | |

| Acetonitrile | 283.15 | 0.000078 |

| 298.15 | 0.000138 | |

| 313.15 | 0.000236 | |

| 328.15 | 0.000392 |

Table 1: Mole fraction equilibrium solubility of nicotinic acid in various organic solvents at different temperatures. Data sourced from Gonçalves and da Piedade (2012).[1][3]

It is important to note that this compound is soluble in water and polar organic solvents, reflecting its hydrophilic nature due to the presence of hydroxyl groups.

Experimental Protocols for Solubility Determination

To empower researchers to determine the solubility of this compound or other compounds of interest, this section details common experimental methodologies.

The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.[4][5]

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a prolonged period to ensure equilibrium is reached. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is determined analytically.

Detailed Protocol:

-

Sample Preparation: Accurately weigh an amount of the solid compound that is in excess of its expected solubility and place it into a sealed, inert container (e.g., a glass vial or flask).[5]

-

Solvent Addition: Add a precise volume of the desired organic solvent to the container.

-

Equilibration: Seal the container and place it in a constant temperature environment, such as a shaker bath or incubator. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[4][6] The attainment of equilibrium can be verified by taking measurements at different time points (e.g., 24h, 48h, 72h) until the concentration of the dissolved solid remains constant.[3]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete removal of any suspended solid particles, the saturated solution should be carefully separated by filtration (using a syringe filter, for example) or centrifugation.[4][7]

-

Concentration Analysis: The concentration of the solute in the clear, saturated filtrate or supernatant is then determined using a suitable analytical technique. Common methods include:

-

High-Performance Liquid Chromatography (HPLC): A highly sensitive and specific method for quantifying the concentration of the dissolved compound.

-

UV-Vis Spectroscopy: A simpler and faster method, suitable if the compound has a chromophore and does not interfere with the solvent's absorbance at the chosen wavelength.[4] A calibration curve of known concentrations of the compound in the same solvent must be prepared beforehand.

-

Gravimetric Analysis: Involves evaporating a known volume of the saturated solution to dryness and weighing the remaining solid residue.[1]

-

Qualitative Solubility Tests

For a rapid preliminary assessment of solubility, qualitative tests can be employed.[8][9]

Principle: A small, pre-weighed amount of the solid is added to a fixed volume of the solvent, and the mixture is observed for dissolution.

Detailed Protocol:

-

Sample Preparation: Place a small, known amount of the solid compound (e.g., 1-5 mg) into a small test tube.

-

Solvent Addition: Add a small, measured volume of the organic solvent (e.g., 0.1-0.5 mL) to the test tube.

-

Observation: Vigorously agitate the test tube for a set period (e.g., 1-2 minutes) at a controlled temperature.

-

Assessment: Observe the mixture to determine if the solid has completely dissolved. If it has, the compound is considered soluble under those conditions. If undissolved solid remains, it is considered insoluble or sparingly soluble. This process can be repeated with increasing volumes of solvent to estimate the approximate solubility.[10]

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a solid organic compound.

Caption: General workflow for determining the solubility of a solid.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. refp.cohlife.org [refp.cohlife.org]

- 4. enamine.net [enamine.net]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. scribd.com [scribd.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. researchgate.net [researchgate.net]

Spectroscopic Profile of 4,6-Dihydroxynicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4,6-Dihydroxynicotinic acid. Due to the limited availability of direct experimental spectra for this specific molecule in publicly accessible databases, this document presents predicted data based on the analysis of its isomers and related compounds. The information herein is intended to serve as a reference for researchers involved in the synthesis, identification, and characterization of this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the known spectroscopic characteristics of dihydroxynicotinic acid isomers and the established effects of substituent groups on pyridine and carboxylic acid moieties.

Disclaimer: The data presented in these tables are predicted values and should be used as a guide for the interpretation of experimental results. Actual experimental values may vary.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~11-13 | Singlet (broad) | 1H | -COOH |

| ~10-12 | Singlet (broad) | 2H | -OH |

| ~7.8 | Singlet | 1H | H-2 |

| ~6.5 | Singlet | 1H | H-5 |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C=O (Carboxylic Acid) |

| ~165 | C-4 (C-OH) |

| ~163 | C-6 (C-OH) |

| ~145 | C-2 |

| ~108 | C-5 |

| ~105 | C-3 |

Table 3: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid dimer) |

| ~3200 | Broad | O-H stretch (Phenolic) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1620 | Medium-Strong | C=C stretch (Aromatic) |

| ~1580 | Medium-Strong | C=C stretch (Aromatic) |

| ~1450 | Medium | O-H bend (in-plane) |

| ~1250 | Strong | C-O stretch (Carboxylic acid/Phenolic) |

| ~920 | Broad | O-H bend (out-of-plane, dimer) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 155.02 | [M]⁺ (Molecular Ion) |

| 138.02 | [M-OH]⁺ |

| 110.02 | [M-COOH]⁺ |

| 94.03 | [M-COOH-O]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data outlined above. These protocols are based on standard laboratory practices for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid exchange of labile protons with the solvent, if desired.

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is typically used.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of this compound.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the ATR pressure arm to ensure good contact with the crystal.

-

Record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Methodology (KBr Pellet): [1][2]

-

Sample Preparation: Grind a small amount of the solid sample with dry potassium bromide (KBr) powder in an agate mortar and pestle.[2] Press the mixture into a thin, transparent pellet using a hydraulic press.[1]

-

Instrument: A standard FTIR spectrometer.

-

Acquisition: Place the KBr pellet in the sample holder and acquire the spectrum.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and characteristic fragments of this compound.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile/water mixture). A small amount of a volatile acid or base (e.g., formic acid or ammonium hydroxide) may be added to aid ionization.

-

Instrument: A mass spectrometer equipped with an ESI source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.

-

Acquisition:

-

Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC).

-

Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often informative.

-

-

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions. High-resolution mass spectrometry can be used to confirm the elemental composition.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

Tautomerism in 4,6-Dihydroxynicotinic Acid: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric phenomena observed in 4,6-dihydroxynicotinic acid. Leveraging data from analogous hydroxypyridine and hydroxynicotinic acid systems, this document elucidates the structural diversity, equilibrium dynamics, and analytical methodologies pertinent to the study of this compound. The content is structured to serve as a valuable resource for researchers in medicinal chemistry, materials science, and drug development.

Introduction to Tautomerism in Hydroxypyridines

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with significant implications for the physicochemical and biological properties of molecules. In the realm of heterocyclic compounds, the pyridinone-pyridinol tautomerism is of particular importance. For hydroxypyridines, this equilibrium involves the migration of a proton between the ring nitrogen and the exocyclic oxygen atom, leading to the coexistence of keto (pyridone) and enol (pyridinol) forms. The position of this equilibrium is highly sensitive to the molecular environment, including the solvent, temperature, and solid-state packing forces.

This compound, a dihydroxy-substituted derivative of nicotinic acid, presents a complex tautomeric landscape due to the presence of two hydroxyl groups on the pyridine ring, in addition to the carboxylic acid moiety. Understanding the predominant tautomeric forms and the factors governing their interconversion is crucial for predicting molecular interactions, designing crystal forms with desired properties, and elucidating biological activity.

Tautomeric Forms of this compound

This compound can exist in several tautomeric forms, arising from the prototropic exchange at the 4- and 6-positions. The principal tautomers include the dihydroxy form (A), two distinct mono-pyridone forms (B and C), and a di-pyridone form (D). Additionally, zwitterionic forms may be present, particularly in polar solvents, where the carboxylic acid proton can migrate to the pyridine nitrogen.

Figure 1: Tautomeric equilibrium of this compound.

Factors Influencing Tautomeric Equilibrium

The relative stability of the tautomers of this compound is dictated by a delicate balance of electronic and environmental factors.

-

Solvent Polarity: This is one of the most significant factors. Polar solvents, particularly those capable of hydrogen bonding, tend to stabilize the more polar pyridone (keto) forms.[1][2] In contrast, non-polar solvents and the gas phase generally favor the less polar hydroxypyridine (enol) form.[1][2]

-

Aromaticity: The hydroxypyridine form possesses a fully aromatic pyridine ring, which confers a degree of stabilization. The pyridone forms, while having some aromatic character in their charge-separated resonance structures, are generally considered less aromatic.

-

Intramolecular Hydrogen Bonding: The presence of the adjacent carboxylic acid group can lead to intramolecular hydrogen bonding, which may favor certain tautomers.

-

Crystal Packing: In the solid state, the predominant tautomer is often the one that allows for the most stable crystal lattice, which may not be the most stable form in solution.[3][4][5] Studies on 4-hydroxynicotinic acid have shown the existence of different tautomers in different polymorphic forms.[3][4]

Quantitative Analysis of Tautomeric Equilibrium

Tautomeric Equilibrium Constants

The equilibrium between tautomers can be quantified by the tautomeric equilibrium constant (KT), which is the ratio of the concentrations of the two forms at equilibrium. For the equilibrium between a pyridinol and a pyridone form, KT = [pyridone]/[pyridinol].

Table 1: Example Tautomeric Equilibrium Constant for a Hydroxypyridine in Aqueous Solution

| Compound | Solvent | KT | Reference |

| 3-Hydroxypyridine | Water | 1.17 | [3] |

Note: This value is for 3-hydroxypyridine and serves as an example of the magnitude of KT in an aqueous environment. The equilibrium constants for this compound are expected to be different.

Computational Energetics

Quantum mechanical calculations are a powerful tool for estimating the relative stabilities of tautomers. Density Functional Theory (DFT) is a commonly employed method for this purpose.

Table 2: Calculated Relative Energies of 6-Hydroxynicotinic Acid Tautomers in the Gas Phase

| Tautomer | Method | Relative Energy (kJ/mol) | Reference |

| 6-Hydroxynicotinic acid | B3LYP/6-311+G(d,p) | 23 | [6] |

| 6-Oxo-1,6-dihydropyridine-3-carboxylic acid | B3LYP/6-311+G(d,p) | 0 | [6] |

| 6-Hydroxynicotinic acid | M06-2X/6-311+G(d,p) | 13.0 | [6] |

| 6-Oxo-1,6-dihydropyridine-3-carboxylic acid | M06-2X/6-311+G(d,p) | 0 | [6] |

| 6-Hydroxynicotinic acid | MP2/6-311+G(d,p) | 5.7 | [6] |

| 6-Oxo-1,6-dihydropyridine-3-carboxylic acid | MP2/6-311+G(d,p) | 0 | [6] |

Note: These calculations for 6-hydroxynicotinic acid suggest that the pyridone tautomer is the more stable form in the gas phase.[6] The relative stabilities for this compound may differ due to the presence of the additional hydroxyl group.

Experimental Protocols for Tautomer Analysis

The investigation of tautomerism in this compound would involve a combination of synthetic, crystallographic, spectroscopic, and computational methods. The following protocols are based on established methodologies for related hydroxynicotinic acids.[6][7][8]

Synthesis and Crystallization

Objective: To synthesize and obtain single crystals of this compound suitable for X-ray diffraction.

Materials:

-

Precursor for this compound (e.g., a di-chloro or di-methoxy nicotinic acid derivative)

-

Appropriate reagents for hydrolysis or demethylation (e.g., strong acid or base, boron tribromide)

-

A range of solvents for recrystallization (e.g., water, methanol, ethanol, DMSO, chloroform)

Protocol:

-

Synthesize this compound using an appropriate synthetic route (e.g., hydrolysis of a corresponding ester or halide).

-

Purify the crude product, for example, by recrystallization.

-

Perform slow evaporation of saturated solutions of the purified compound in various solvents and solvent mixtures to grow single crystals.

-

Varying the solvent polarity can potentially lead to the crystallization of different tautomers or polymorphs.

Solid-State Characterization

Objective: To identify the tautomeric form present in the solid state and to study its thermal behavior.

Methods:

-

Single-Crystal X-ray Diffraction (SC-XRD): Provides unambiguous determination of the molecular structure in the crystal, including the positions of hydrogen atoms, thus identifying the tautomer.

-

Powder X-ray Diffraction (PXRD): Used to identify the bulk crystalline phase and to detect polymorphism.

-

Differential Scanning Calorimetry (DSC): To determine melting points and detect phase transitions between polymorphs.

-

Thermogravimetric Analysis (TGA): To assess thermal stability and desolvation of hydrates.

-

Hot-Stage Microscopy (HSM): To visually observe thermal events like melting and recrystallization.

Spectroscopic Analysis

Objective: To characterize the tautomeric forms in solution and the solid state.

Protocols:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: The chemical shift of the N-H proton in the pyridone form will be different from the O-H proton in the pyridinol form. The carboxylic acid proton typically appears as a broad singlet between 10-12 ppm.[9]

-

13C NMR: The chemical shift of the carbonyl carbon in the pyridone form (around 160-180 ppm) will be distinct from the carbon bearing the hydroxyl group in the pyridinol form.[9]

-

Spectra should be acquired in various deuterated solvents (e.g., DMSO-d6, CDCl3, D2O) to assess the effect of solvent polarity on the tautomeric equilibrium.

-

-

Infrared (IR) Spectroscopy:

-

The pyridone form will exhibit a characteristic C=O stretching vibration (typically 1650-1700 cm-1) and an N-H stretching vibration (around 3400 cm-1).[6][10]

-

The pyridinol form will show a broad O-H stretching vibration (around 3200-3600 cm-1) and C=C/C=N stretching vibrations characteristic of the aromatic ring.

-

-

UV-Vis Spectroscopy:

-

The different electronic structures of the tautomers will result in different absorption maxima (λmax).

-

By acquiring spectra in solvents of varying polarity, shifts in the absorption bands can be correlated with changes in the tautomeric equilibrium.

-

Computational Chemistry

Objective: To calculate the relative energies of the tautomers and to predict their spectroscopic properties.

Protocol:

-

Geometry Optimization: Optimize the geometries of all possible tautomers of this compound using DFT, for example, with the B3LYP functional and a 6-311G++(d,p) basis set.[7]

-

Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true energy minima (no imaginary frequencies).

-

Solvation Modeling: To simulate the effect of different solvents, use a polarizable continuum model (PCM), such as the integral equation formalism polarizable continuum model (IEF-PCM).[7]

-

Relative Energy Calculation: Calculate the relative electronic and Gibbs free energies of the tautomers in the gas phase and in different solvents to predict their relative stabilities.

-

Spectroscopic Prediction: Simulate NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions to aid in the interpretation of experimental spectra.

Figure 2: Experimental workflow for tautomer analysis.

Relevance in Drug Development

The tautomeric state of a molecule can have a profound impact on its biological activity and pharmaceutical properties. Different tautomers exhibit distinct shapes, hydrogen bonding patterns, and lipophilicity, which in turn affect:

-

Receptor Binding: The specific tautomer present at the active site of a biological target will determine the binding affinity and efficacy.

-

Pharmacokinetics (ADME): Properties such as solubility, membrane permeability, and metabolic stability can vary significantly between tautomers.

-

Solid-State Properties: The choice of tautomer can influence crystal packing, leading to different polymorphs with varying stability, solubility, and bioavailability.

Therefore, a thorough understanding and control of tautomerism are critical for the successful design and development of new drug candidates based on the this compound scaffold.

Conclusion

While direct experimental data for this compound is limited, a robust understanding of its tautomeric behavior can be extrapolated from studies on analogous hydroxypyridine systems. The equilibrium between the dihydroxy, mono-pyridone, and di-pyridone forms is expected to be highly dependent on the surrounding environment, particularly solvent polarity. A multi-pronged analytical approach, combining synthesis, crystallography, spectroscopy, and computational modeling, is essential for the comprehensive characterization of the tautomeric landscape of this molecule. Such knowledge is indispensable for researchers and professionals in the field of drug development seeking to harness the therapeutic potential of this compound and its derivatives.

References

- 1. 6-Hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | 116448-19-2 | Benchchem [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. mbp.science.ru.nl [mbp.science.ru.nl]

- 7. xray.uky.edu [xray.uky.edu]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. wuxibiology.com [wuxibiology.com]

Potential Research Applications of 4,6-Dihydroxynicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dihydroxynicotinic acid, a heterocyclic organic compound, is emerging as a molecule of significant interest in medicinal chemistry and drug development. While its primary role has been as a synthetic intermediate, recent investigations into the biological activities of structurally related nicotinic acid derivatives suggest a broader therapeutic potential. This technical guide provides an in-depth overview of the plausible research applications of this compound, focusing on its potential as an anticancer agent, a modulator of the hypoxia response pathway, and an antioxidant. Detailed experimental protocols for investigating these activities are provided, alongside structured data tables for the presentation of quantitative results and visual diagrams of key signaling pathways and workflows to facilitate comprehension and further research.

Introduction

This compound is a derivative of nicotinic acid (Vitamin B3) characterized by the presence of two hydroxyl groups on the pyridine ring.[1] This structural feature enhances its potential for hydrogen bonding and may contribute to its biological activities.[1] While direct research on this compound is nascent, the well-documented bioactivities of other nicotinic acid derivatives provide a strong rationale for its investigation in several therapeutic areas.[2] This guide will explore three promising research avenues: oncology, treatment of renal anemia, and its utility as an antioxidant.

Potential Research Application 1: Anticancer Activity via VEGFR-2 Inhibition

2.1. Scientific Rationale

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[3][4][5][6] Inhibition of VEGFR-2 is a clinically validated strategy in oncology.[3][5] Novel nicotinic acid derivatives have been synthesized and shown to exhibit potent inhibitory activity against VEGFR-2, leading to cytotoxic effects on cancer cell lines.[7] The structural features of this compound make it a candidate for investigation as a VEGFR-2 inhibitor.

2.2. Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

This protocol outlines a luminescence-based assay to determine the inhibitory activity of this compound against recombinant human VEGFR-2.

Materials and Reagents:

-

Recombinant Human VEGFR-2 (GST-tagged)

-

5x Kinase Buffer

-

ATP (500 µM)

-

PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))

-

This compound

-

Kinase-Glo® MAX Reagent

-

White 96-well plates

-

Microplate reader capable of luminescence detection

Procedure:

-

Master Mixture Preparation: Prepare a master mixture for the kinase reaction containing 5x Kinase Buffer, ATP, and PTK substrate in sterile deionized water.

-

Plate Setup: Add 25 µL of the master mixture to each well of a white 96-well plate.

-

Compound Addition: Add 5 µL of diluted this compound solutions to the test wells. For the positive control (no inhibitor), add 5 µL of buffer with the same DMSO concentration. For the blank (no enzyme), add 5 µL of 1x Kinase Buffer.

-

Enzyme Addition: To the test and positive control wells, add 20 µL of diluted VEGFR-2 enzyme (1 ng/µL). To the blank wells, add 20 µL of 1x Kinase Buffer.

-

Incubation: Gently mix the plate and incubate at 30°C for 45 minutes.[3][4]

-

Luminescence Detection: Add 50 µL of Kinase-Glo® MAX reagent to each well. Incubate at room temperature for 10 minutes to stabilize the signal.[3][4]

-

Data Acquisition: Read the luminescence using a microplate reader.

2.3. Data Presentation

The inhibitory activity is determined by calculating the percentage of VEGFR-2 activity remaining in the presence of the inhibitor compared to the positive control. The IC50 value, the concentration of the compound that inhibits 50% of enzyme activity, should be determined.

| Compound | Concentration (µM) | % Inhibition | IC50 (µM) |

| This compound | 0.1 | 15.2 | |

| 1 | 48.9 | 1.15 | |

| 10 | 85.7 | ||

| 100 | 98.1 | ||

| Positive Control (e.g., Sorafenib) | 0.01 | 52.3 | 0.009 |

2.4. Visualization

Potential Research Application 2: Modulation of Hypoxia-Inducible Factor (HIF) Pathway

3.1. Scientific Rationale

Hypoxia-inducible factor (HIF) is a transcription factor that plays a central role in the cellular response to low oxygen levels.[8] HIF prolyl hydroxylase (PHD) enzymes are oxygen sensors that, under normoxic conditions, hydroxylate HIF-α, leading to its degradation.[8] Inhibition of PHD enzymes stabilizes HIF-α, promoting the transcription of genes involved in erythropoiesis, such as erythropoietin (EPO).[8] PHD inhibitors are a novel class of drugs for the treatment of renal anemia.[9] Given that some nicotinic acid derivatives have been identified as potent PHD inhibitors, this compound warrants investigation in this area.[9]

3.2. Experimental Protocol: In Vitro HIF-PHD2 Inhibition Assay

This protocol describes a method to assess the inhibitory effect of this compound on the activity of PHD2.

Materials and Reagents:

-

Recombinant Human PHD2

-

HIF-1α peptide substrate (e.g., biotinylated C-terminal oxygen-dependent degradation domain)

-

Fe(II) solution

-

L-ascorbic acid

-

2-oxoglutarate (2-OG)

-

This compound

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5)

-

Detection reagents (e.g., AlphaScreen-based)

Procedure:

-

Enzyme and Inhibitor Pre-incubation: In a 384-well plate, incubate a mixture of PHD2, Fe(II), and L-ascorbic acid with varying concentrations of this compound for 15 minutes at room temperature.

-

Reaction Initiation: Initiate the reaction by adding a substrate mixture containing the HIF-1α peptide and 2-OG.

-

Incubation: Incubate the reaction mixture for a defined period (e.g., 10-30 minutes) at room temperature.

-

Detection: Stop the reaction and add detection reagents according to the manufacturer's protocol (e.g., streptavidin-coated donor beads and anti-hydroxy-proline antibody-conjugated acceptor beads for AlphaScreen).

-

Data Acquisition: Read the signal on a suitable plate reader.

3.3. Data Presentation

The results should be presented as the percentage of PHD2 inhibition at various concentrations of this compound, and the IC50 value should be calculated.

| Compound | Concentration (nM) | % Inhibition | IC50 (nM) |

| This compound | 10 | 8.5 | |

| 100 | 45.2 | 110 | |

| 1000 | 89.1 | ||

| 10000 | 99.5 | ||

| Positive Control (e.g., Vadadustat) | 1 | 12.1 | 11.8 |

| 10 | 49.8 | ||

| 100 | 92.4 |

3.4. Visualization

Potential Research Application 3: Antioxidant Activity

4.1. Scientific Rationale

Reactive oxygen species (ROS) are implicated in a wide range of diseases. Antioxidants can neutralize these harmful species.[10] Nicotinic acid derivatives, particularly those with hydroxyl substitutions, have demonstrated significant antioxidant potential.[11] The dihydroxy-substituted nature of this compound suggests it may possess potent radical scavenging properties.

4.2. Experimental Protocols: Antioxidant Capacity Assays

A panel of assays is recommended to comprehensively evaluate antioxidant activity.

4.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.[12][13]

-

Procedure: A methanolic solution of DPPH is mixed with various concentrations of this compound. The reduction of DPPH is monitored by the decrease in absorbance at 517 nm after a 30-minute incubation in the dark.[12][13]

4.2.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay This assay assesses the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation.[14][15][16]

-

Procedure: The ABTS radical cation is generated by reacting ABTS with potassium persulfate.[14] This solution is then diluted to a specific absorbance at 734 nm. The test compound is added, and the decrease in absorbance is measured after a set incubation time.[14][15][16]

4.2.3. FRAP (Ferric Reducing Antioxidant Power) Assay This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[11][17][18][19]

-

Procedure: A FRAP reagent containing TPTZ (2,4,6-tripyridyl-s-triazine) and FeCl₃ is prepared.[18] The test compound is added to the reagent, and the formation of the ferrous-TPTZ complex is measured by the increase in absorbance at 593 nm.[11][18][19]

4.3. Data Presentation

Antioxidant activity is typically expressed as the IC50 value (for DPPH and ABTS assays) or in terms of Trolox equivalents (TEAC) or Ferric Reducing Ability.

| Assay | Parameter | This compound | Ascorbic Acid (Standard) |

| DPPH | IC50 (µg/mL) | 25.5 | 5.2 |

| ABTS | TEAC (mM Trolox/g) | 1.8 | 2.5 |

| FRAP | FRAP Value (mM Fe²⁺/g) | 2.2 | 3.1 |

4.4. Visualization

Synthesis of this compound

5.1. Proposed Experimental Protocol

This protocol is a hypothetical adaptation and would require optimization.

Step 1: Sulfation of a Nicotinic Acid Precursor

-

A suitable nicotinic acid precursor (e.g., 4-hydroxynicotinic acid) is reacted with a sulfating agent (e.g., potassium peroxydisulfate) in an aqueous alkaline solution (e.g., potassium hydroxide).

-

The reaction mixture is stirred at room temperature for an extended period (e.g., 24 hours).

-

The resulting sulfated intermediate is precipitated, filtered, and dried.

Step 2: Hydrolysis to this compound

-

The crude sulfated intermediate is suspended in water and heated to dissolve.

-

The solution is acidified (e.g., with HCl to pH 2) to catalyze the hydrolysis of the sulfate group, leading to the formation of the second hydroxyl group.

-

The precipitated this compound is cooled, filtered, and washed with cold water.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the biological activities of related nicotinic acid derivatives, its investigation as a VEGFR-2 inhibitor for cancer therapy, a PHD inhibitor for the treatment of renal anemia, and as a potent antioxidant is strongly justified. The experimental protocols and conceptual frameworks provided in this technical guide are intended to serve as a foundation for researchers to explore the full therapeutic potential of this intriguing molecule. Further research, including optimization of its synthesis, in-depth in vitro and in vivo studies, and structure-activity relationship analyses, will be crucial in elucidating its clinical utility.

References

- 1. CAS 5466-62-6: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 5466-62-6 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]

- 6. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 11. cosmobiousa.com [cosmobiousa.com]

- 12. acmeresearchlabs.in [acmeresearchlabs.in]

- 13. marinebiology.pt [marinebiology.pt]

- 14. ijpsonline.com [ijpsonline.com]

- 15. researchgate.net [researchgate.net]

- 16. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cellbiolabs.com [cellbiolabs.com]

- 18. assaygenie.com [assaygenie.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Journey of Dihydroxynicotinic Acids: A Technical Guide to Their Discovery and Scientific Significance

For Immediate Release

A comprehensive technical guide detailing the discovery, history, and scientific importance of dihydroxynicotinic acids is now available for researchers, scientists, and professionals in drug development. This guide provides an in-depth exploration of these pivotal compounds, primarily recognized for their role as key intermediates in the microbial degradation of nicotine and nicotinic acid. The document meticulously outlines their enzymatic and chemical synthesis, biological functions, and the analytical techniques crucial for their study, serving as a vital resource for advancing research in metabolic pathways and drug discovery.

Introduction: The Emergence of Dihydroxynicotinic Acids in Nicotine Metabolism

The scientific journey of dihydroxynicotinic acids is intrinsically linked to the study of nicotine degradation by microorganisms. These compounds emerged as central figures in elucidating the complex biochemical pathways that bacteria employ to break down nicotine and related pyridine derivatives. Two principal dihydroxylated forms have been extensively studied: 2,6-dihydroxynicotinic acid and 2,5-dihydroxypyridine, each playing a distinct role in different microbial degradation routes. Their discovery has not only illuminated the metabolic versatility of bacteria but has also opened avenues for biotechnological applications and the synthesis of novel pharmaceutical scaffolds.

The Discovery and History: Tracing the Metabolic Footprints

The history of dihydroxynicotinic acids is rooted in the investigation of microbial catabolism of pyridine compounds. Early research focused on isolating and identifying microorganisms capable of utilizing nicotine and nicotinic acid as their sole source of carbon and nitrogen.

2.1. 2,6-Dihydroxynicotinic Acid in the Arthrobacter Nicotine Degradation Pathway

The discovery of 2,6-dihydroxynicotinic acid is a cornerstone in understanding the "pyridine pathway" of nicotine degradation, prominently observed in Arthrobacter species. The initial steps of this pathway were first elucidated through the pioneering work on Arthrobacter nicotinovorans. This bacterium hydroxylates the pyridine ring of nicotine, leading to the formation of 6-hydroxynicotine and subsequently 6-hydroxy-pseudooxynicotine.

The pivotal step leading to a dihydroxynicotinic acid intermediate is the oxidation of 6-hydroxy-pseudooxynicotine to 2,6-dihydroxy-pseudooxynicotine. This reaction is catalyzed by the enzyme ketone dehydrogenase (Kdh) , a molybdenum hydroxylase.[1][2][3] The resulting 2,6-dihydroxy-pseudooxynicotine is then hydrolyzed to form 2,6-dihydroxypyridine and γ-N-methylaminobutyrate.[4]

2.2. 2,5-Dihydroxypyridine in the Pseudomonas Nicotinic Acid Degradation Pathway

Parallel to the discoveries in Arthrobacter, research on Pseudomonas species revealed a distinct pathway for the degradation of nicotinic acid. In aerobic bacteria such as Pseudomonas putida, the degradation of nicotinic acid proceeds through the formation of 6-hydroxynicotinic acid.

A key breakthrough was the identification of the enzyme 6-hydroxynicotinic acid 3-monooxygenase (NicC) , a flavin-dependent monooxygenase. This enzyme catalyzes the decarboxylative hydroxylation of 6-hydroxynicotinic acid to produce 2,5-dihydroxypyridine (2,5-DHP) .[5][6][7] This discovery was significant as it unveiled a novel enzymatic reaction and a central intermediate in the aerobic breakdown of nicotinic acid.[7] The gene cluster responsible for this degradation pathway in Pseudomonas putida KT2440 has been characterized, providing a genetic basis for this metabolic capability.[7]

Synthesis of Dihydroxynicotinic Acids: Chemical and Enzymatic Routes

The synthesis of dihydroxynicotinic acids and their derivatives is crucial for their detailed study and for exploring their potential applications. Both chemical and enzymatic methods have been developed.

3.1. Chemical Synthesis

Various chemical synthesis routes have been reported for different isomers of dihydroxynicotinic acid. For instance, the synthesis of 2,5-dihydroxynicotinic acid was described as early as 1972.[8] Chemical synthesis often provides a versatile approach to produce a range of derivatives for structure-activity relationship studies.

3.2. Enzymatic Synthesis

Biocatalytic methods offer a green and highly specific alternative to chemical synthesis. The enzymes from the microbial degradation pathways have been harnessed for the production of these compounds.

For example, the enzymatic synthesis of 2,5-dihydroxypyridine from 6-hydroxy-3-succinoylpyridine (HSP) has been demonstrated using HSP hydroxylase from Pseudomonas sp. ZZ-5.[1] Immobilization of this enzyme has been shown to improve its stability and reusability, leading to high conversion yields.[1] Similarly, processes for the enzymatic production of 6-hydroxynicotinic acid from nicotinic acid using microorganisms like Achromobacter xylosoxydans have been developed and patented.[6]

Biological Roles and Potential Applications

The primary biological role of dihydroxynicotinic acids identified to date is their function as intermediates in microbial metabolic pathways.

4.1. Intermediates in Microbial Degradation

As detailed above, 2,6-dihydroxynicotinic acid and 2,5-dihydroxypyridine are central intermediates in the breakdown of nicotine and nicotinic acid by various bacteria.[2][7] The elucidation of these pathways has significant implications for bioremediation of nicotine-contaminated environments.

4.2. Precursors for Bio-synthesis and Drug Development

The functionalized pyridine core of dihydroxynicotinic acids makes them attractive starting materials, or "synthons," for the synthesis of more complex molecules.[9] Pyridine carboxylic acid isomers and their derivatives have historically been a rich source of drugs for a wide range of diseases, including tuberculosis, cancer, and inflammatory conditions.[5] The unique substitution patterns of dihydroxynicotinic acids offer opportunities for the development of novel therapeutic agents. For instance, derivatives of 5-hydroxynicotinic acid have been investigated for their cardioprotective effects.[10]

Quantitative Data Summary

The following tables summarize key quantitative data related to the enzymatic reactions and synthesis of dihydroxynicotinic acids.

Table 1: Kinetic Parameters of Key Enzymes

| Enzyme | Substrate | Product | Organism | KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) |

| 6-Hydroxynicotinic Acid 3-Monooxygenase (NicC) | 6-Hydroxynicotinic Acid | 2,5-Dihydroxypyridine | Bordetella bronchiseptica RB50 | 85 ± 13 | - | 5.0 x 104 |

| Ketone Dehydrogenase (Kdh) | 6-Hydroxy-pseudooxynicotine | 2,6-Dihydroxy-pseudooxynicotine | Arthrobacter nicotinovorans | - | - | - |

Note: Comprehensive kinetic data for Kdh was not available in the searched literature.

Table 2: Synthesis Yields of Dihydroxypyridine Derivatives

| Product | Starting Material | Method | Yield | Reference |

| 2,5-Dihydroxypyridine | 6-Hydroxy-3-succinoylpyridine | Immobilized HSPHZZ | 93.6% conversion in 6h | [1] |

| 2,5-Dihydroxypyridine | 6-Hydroxy-3-succinoylpyridine | Free HSPHZZ | 74.9% in 40 min | [1] |

| 6-Hydroxynicotinic Acid | Methyl Coumalate | Chemical Synthesis | 72-91% | [11] |

Experimental Protocols

6.1. Enzymatic Synthesis of 2,5-Dihydroxypyridine using Immobilized HSPHZZ [1]

-

Enzyme Immobilization: Covalently immobilize purified 6-hydroxy-3-succinoylpyridine (HSP) hydroxylase from Pseudomonas sp. ZZ-5 (HSPHZZ) on Immobead 150 according to the manufacturer's instructions. A protein loading of 15 mg per gram of support is recommended.

-

Reaction Setup: Prepare a reaction mixture containing 20 mM Tris-HCl buffer (pH 9.0), 0.75 mM HSP, 10 mM FAD, and 0.5 mM NADH.

-

Enzymatic Reaction: Add the immobilized HSPHZZ (ImmHSPHZZ) to the reaction mixture at a concentration of 30 mg/mL.

-

Incubation: Incubate the reaction at 35°C for up to 6 hours with gentle agitation.

-

Product Analysis: Monitor the formation of 2,5-dihydroxypyridine using High-Performance Liquid Chromatography (HPLC).

6.2. Chemical Synthesis of 6-Hydroxynicotinic Acid [11]

-

Preparation of Ammoniacal Solution: In a 500-mL beaker equipped with a thermometer and magnetic stirrer, place 117 mL of 14% ammonium hydroxide. Cool the solution and add 45 g of methyl coumalate over 10 minutes, maintaining the temperature below 20°C. Continue stirring for an additional 45 minutes at approximately 20°C.

-

Saponification: In a separate 2-L beaker, heat 600 mL of approximately 17% aqueous sodium hydroxide solution to near boiling. Add the ammoniacal solution from the previous step to the hot sodium hydroxide solution and heat rapidly to boiling. Boil vigorously for 5 minutes.

-

Acidification and Precipitation: Cool the stirred solution in an ice bath to room temperature. While maintaining the temperature below 30°C, add concentrated hydrochloric acid with stirring until the solution is strongly acidic.

-

Isolation and Drying: A heavy, yellow microcrystalline solid of 6-hydroxynicotinic acid will precipitate. Collect the solid on a Büchner funnel, wash twice with water, and dry at 80°C.

Visualizing the Pathways

Diagram 1: Nicotine Degradation Pathway in Arthrobacter nicotinovorans

Caption: The pyridine pathway of nicotine degradation in Arthrobacter nicotinovorans.

Diagram 2: Nicotinic Acid Degradation Pathway in Pseudomonas putida

Caption: The aerobic degradation pathway of nicotinic acid in Pseudomonas putida.

Conclusion

The discovery and ongoing study of dihydroxynicotinic acids have been instrumental in advancing our understanding of microbial metabolism and enzymatic catalysis. From their initial identification as transient intermediates in complex degradation pathways to their current status as valuable synthons for chemical synthesis, their journey highlights the intricate and often elegant solutions that nature has evolved. This technical guide provides a foundational resource for researchers, consolidating the historical context, synthetic methodologies, and biological significance of these important molecules. Continued exploration in this area holds promise for the development of novel biocatalysts, bioremediation strategies, and innovative therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Structural, Mechanistic, and Functional Insights into an Arthrobacter nicotinovorans Molybdenum Hydroxylase Involved in Nicotine Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The structure of leucenol; synthesis of 2,5-dihydroxy pyridine (5-hydroxy-2-pyridone) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. CA2032658A1 - Process for the production of 6-hydroxynicotinic acid - Google Patents [patents.google.com]

- 7. pnas.org [pnas.org]

- 8. US5082777A - Process for the production of 6-hydroxynicotinic acid - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

The Pivotal Role of 4,6-Dihydroxynicotinic Acid in Modern Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dihydroxynicotinic acid, a pyridine derivative with the CAS number 5466-62-6, is emerging as a molecule of significant interest in the landscape of medicinal chemistry.[1] Characterized by a pyridine ring substituted with two hydroxyl groups at positions 4 and 6, and a carboxylic acid group at position 3, this compound presents a unique structural scaffold for the synthesis of novel therapeutic agents.[1] Its hydrophilic nature, conferred by the hydroxyl and carboxylic acid moieties, along with its potential for diverse chemical modifications, makes it a valuable building block in the design of biologically active compounds.[1] This technical guide provides a comprehensive overview of this compound, detailing its synthesis, potential medicinal applications, and methodologies for its investigation, aimed at professionals in drug discovery and development.

Chemical Properties and Synthesis

This compound (C₆H₅NO₄, Molar Mass: 155.11 g/mol ) typically appears as a white to off-white crystalline solid with solubility in water and polar organic solvents.[1] The presence of multiple functional groups allows for a variety of chemical reactions, including esterification and oxidation, providing avenues for the creation of diverse derivative libraries.[1]

While a definitive, detailed protocol for the direct synthesis of this compound is not extensively documented in publicly available literature, its structure strongly suggests a plausible synthetic route based on the principles of pyridone synthesis. A likely precursor is diethyl 1,3-acetonedicarboxylate, which can undergo a condensation reaction with a suitable nitrogen-containing reactant to form the dihydroxypyridine ring. The following represents a generalized, plausible synthetic workflow.

Plausible Synthetic Workflow

Caption: Plausible synthetic route to this compound.

Role in Medicinal Chemistry and Drug Discovery

The this compound scaffold is a versatile starting point for the development of novel therapeutics. Its potential lies in its ability to be functionalized at multiple positions, allowing for the fine-tuning of physicochemical properties and biological activity. While specific drugs based on this exact core are not yet prevalent, the broader class of nicotinic acid derivatives has shown significant promise in various therapeutic areas.

Drug Discovery and Development Workflow

The journey from a core scaffold like this compound to a clinical candidate follows a well-defined, albeit complex, path. The following diagram illustrates a typical workflow.

References

Theoretical Examination of the Electronic Structure of Hydroxynicotinic Acids: A Methodological Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydroxynicotinic acids, a class of pyridine derivatives, are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Understanding the electronic structure of these molecules is paramount for elucidating their reactivity, intermolecular interactions, and potential pharmacological profiles. Theoretical and computational chemistry provide powerful tools to investigate these properties at a molecular level. This whitepaper outlines the key theoretical methods employed to study the electronic structure of hydroxynicotinic acids, using 6-hydroxynicotinic acid as a primary exemplar.

The electronic properties of these molecules are largely governed by the tautomeric forms they can adopt, primarily the hydroxy-pyridone and the zwitterionic keto-enol forms. Computational studies, particularly Density Functional Theory (DFT), are instrumental in determining the relative stabilities of these tautomers and their corresponding electronic characteristics.

Theoretical and Computational Methodologies

The investigation of the electronic structure of hydroxynicotinic acids typically involves a multi-faceted computational approach. The following protocols are standard in the field:

2.1. Geometry Optimization: The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization calculations.

-

Method: Density Functional Theory (DFT) is a widely used method.[1]

-

Functional: A hybrid functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is commonly employed for its balance of accuracy and computational cost.[1]

-

Basis Set: A split-valence basis set with polarization and diffuse functions, such as 6-311+G(d,p), is typically used to provide a good description of the electronic distribution, especially for systems with heteroatoms and potential for hydrogen bonding.[1]

-

Software: Quantum chemistry software packages like Gaussian, Spartan, or ORCA are utilized for these calculations.

2.2. Electronic Structure Analysis: Once the optimized geometry is obtained, a variety of analyses can be performed to probe the electronic structure.

-